An In-depth Technical Guide to the Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol
An In-depth Technical Guide to the Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral alicyclic amino alcohol with potential applications as a building block in the synthesis of pharmaceutical compounds. Its stereospecific structure, featuring both a hydroxyl and an aminomethyl group on a cyclopentane (B165970) ring, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of (1S,3S)-3-Aminomethyl-cyclopentanol, alongside a proposed synthetic pathway and a discussion of its potential research applications. Due to the limited availability of experimental data for this specific stereoisomer, this guide also incorporates predicted data and information from related compounds to offer a broader understanding.
Chemical and Physical Properties
The available quantitative data for (1S,3S)-3-Aminomethyl-cyclopentanol is limited. The following tables summarize the known and predicted physicochemical properties. It is crucial to note that much of the available data pertains to its stereoisomers, and these values should be considered as approximations for the (1S,3S) isomer.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 1007306-62-8 | --INVALID-LINK-- |
| IUPAC Name | (1S,3S)-3-(aminomethyl)cyclopentan-1-ol | N/A |
Table 2: Predicted Physicochemical Properties of Stereoisomers
| Property | Predicted Value | Notes |
| Boiling Point | 205.6 ± 13.0 °C | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
| Density | 1.042 ± 0.06 g/cm³ | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
| pKa | 15.17 ± 0.40 | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
Spectroscopic Data
Experimental Protocols
Proposed Synthetic Pathway
A detailed experimental protocol for the synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and methodologies reported for analogous compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from a chiral cyclopentene (B43876) derivative. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.
Caption: A proposed synthetic pathway for (1S,3S)-3-Aminomethyl-cyclopentanol.
Methodology for the Proposed Synthesis:
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Hydroboration-Oxidation: A suitable chiral cyclopentene derivative would undergo anti-Markovnikov hydroboration using a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield the corresponding alcohol, (1S,3R)-3-Hydroxymethyl-cyclopentanol. The stereochemistry of the starting material is crucial for obtaining the desired stereoisomer.
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Activation of the Hydroxyl Group: The primary hydroxyl group of the hydroxymethyl substituent would be converted into a good leaving group, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.
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Nucleophilic Substitution with Azide: The resulting mesylate or tosylate would then be subjected to nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with an inversion of configuration at the carbon center, leading to the formation of (1S,3S)-3-(Azidomethyl)-cyclopentanol.
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Reduction of the Azide: Finally, the azide group would be reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄), to afford the target compound, (1S,3S)-3-Aminomethyl-cyclopentanol.
Purification and Analysis:
Following the synthesis, the product would require purification, likely through column chromatography or distillation under reduced pressure. The identity and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
As of the current date, there is no published research detailing the specific biological activity or the signaling pathways associated with (1S,3S)-3-Aminomethyl-cyclopentanol. Its structural similarity to other biologically active aminocyclopentanol derivatives suggests potential for interaction with various biological targets. For instance, related compounds have been investigated for their roles as enzyme inhibitors or receptor ligands.
Given the absence of specific data, a signaling pathway diagram cannot be provided. Researchers in drug discovery may consider this molecule as a novel scaffold for screening against a variety of targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to elucidate its potential pharmacological profile.
The following diagram illustrates a generalized workflow for screening and identifying the biological target and pathway of a novel chemical entity like (1S,3S)-3-Aminomethyl-cyclopentanol.
Caption: A general workflow for identifying the biological target of a novel compound.
Conclusion
(1S,3S)-3-Aminomethyl-cyclopentanol represents a chemical entity with untapped potential in the field of medicinal chemistry and drug development. While there is a notable scarcity of experimentally determined data for this specific stereoisomer, this guide consolidates the available information and provides a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its chemical properties, develop efficient and stereoselective synthetic routes, and explore its pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers embarking on studies involving this intriguing molecule.
